2-Bromo-5-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom, with a bromine atom and a methyl group attached to the ring. This compound is a pale yellow solid that is soluble in organic solvents such as chloroform and methanol. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .
Mode of Action
It is known that oxazoles, the class of compounds to which 2-bromo-5-methyloxazole belongs, often interact with their targets through various mechanisms, including cycloaddition reactions . The specific interactions between this compound and its targets, and the resulting changes, are subjects for future research.
Biochemical Analysis
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties . These effects suggest that 2-Bromo-5-methyloxazole could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The specific molecular mechanism of action of this compound is not currently known due to the lack of research on this specific compound. Oxazole derivatives have been reported to inhibit the formation of the mitotic spindle, a major class of cytotoxic drugs for cancer treatment . This suggests that this compound could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C . This suggests that the compound has certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Oxazole derivatives have been reported to exhibit various essential pharmacokinetic characteristics and share decent activity in murine models of Methicillin-resistant Staphylococcus aureus (MRSA) infection . This suggests that this compound could potentially have dosage-dependent effects in animal models, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Oxazole derivatives have been reported to be involved in various biological activities, suggesting that they may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given the biochemical properties of oxazoles, it is possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation within cells and tissues .
Subcellular Localization
Based on the properties of oxazoles, it is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyloxazole can be achieved through various synthetic routes. One common method involves the bromination of 5-methyloxazole. The reaction typically uses bromine or a bromine-containing reagent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyloxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced to form corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted oxazole derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Dihydro or tetrahydro oxazole derivatives.
Scientific Research Applications
2-Bromo-5-methyloxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromo-5-methyloxazole can be compared with other similar compounds, such as:
2-Bromo-4-methyloxazole: Similar structure but with the bromine atom at a different position.
5-Bromo-2-methyloxazole: Similar structure but with the methyl group at a different position.
2-Chloro-5-methyloxazole: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties. Its bromine atom and methyl group confer distinct characteristics that make it valuable for various applications .
Properties
IUPAC Name |
2-bromo-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-2-6-4(5)7-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQRFFBVFCUMRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129053-67-4 |
Source
|
Record name | 2-bromo-5-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.